2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid
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Overview
Description
2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms and a difluoroamino group makes it a compound of interest for researchers exploring advanced materials and chemical reactions.
Preparation Methods
The synthesis of 2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid typically involves the introduction of fluorine atoms and a difluoroamino group into a suitable precursor molecule. One common method involves the reaction of a suitable alkyl halide with difluoroamine in the presence of a fluorinating agent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroamino group to an amino group, altering the compound’s reactivity and properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing advanced materials and fluorinated organic compounds.
Biology: Researchers explore its potential as a probe for studying biological systems due to its unique fluorine content.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluoroamino group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid can be compared with other fluorinated compounds, such as:
2,3,4,4-Tetrafluoro-3-methylbutanoic acid: Lacks the difluoroamino group, resulting in different reactivity and applications.
Difluoroaminoalkanes: Compounds with similar difluoroamino groups but different carbon backbones, leading to variations in chemical properties and uses.
Fluorinated carboxylic acids: A broader class of compounds with varying numbers of fluorine atoms and functional groups, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a difluoroamino group, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6NO2/c1-4(8,2(6)7)5(9,3(13)14)12(10)11/h2H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIJFYEFDUQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)(C(C(=O)O)(N(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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